Miglustat

Descripción general

Descripción

El miglustat es una pequeña molécula de iminosacárido que se utiliza principalmente como medicamento para tratar la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C . Funciona como un inhibidor de la glucosilceramida sintasa, que es esencial para la síntesis de glicoesfingolípidos . El this compound se comercializa con los nombres comerciales Zavesca y Brazaves .

Aplicaciones Científicas De Investigación

El miglustat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como inhibidor de la glucosilceramida sintasa en varios estudios químicos.

Medicina: Está aprobado para el tratamiento de la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C Ha demostrado eficacia en la estabilización de los síntomas neurológicos y la mejora de los resultados de los pacientes.

Mecanismo De Acción

El miglustat ejerce sus efectos inhibiendo la enzima glucosilceramida sintasa, que es responsable del primer paso en la síntesis de glicoesfingolípidos . Al inhibir esta enzima, el this compound reduce la acumulación de glicoesfingolípidos en las células, aliviando así los síntomas de los trastornos de almacenamiento lisosomal . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la glucosilceramida sintasa y la posterior reducción en la síntesis de glicoesfingolípidos .

Análisis Bioquímico

Biochemical Properties

Miglustat is a synthetic analogue of D-glucose . It is an inhibitor of the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide (glucocerebroside) . Glucosylceramide is a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .

Cellular Effects

This compound has been shown to have a range of effects on various types of cells and cellular processes . For example, it has been shown to reduce levels of choline (a neurodegeneration marker), and choline/N-acetyl aspartate ratio (indicating increased neuronal viability) in the brain during up to 5 years of this compound therapy . It also has a protective effect on cerebellar and subcortical structure that correlated with clinical symptom severity .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of the enzyme glucosylceramide synthase . This inhibition reduces the formation of glucosylceramide, a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, magnetic resonance imaging studies have demonstrated a protective effect of this compound on cerebellar and subcortical structure that correlated with clinical symptom severity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, treatment with this compound was associated with decreased GM2 ganglioside accumulation in the cerebellum and improved Purkinje cell survival .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucosylceramide synthesis . It inhibits the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide .

Transport and Distribution

This compound does not bind to plasma proteins and has an apparent volume of distribution of 83 L . In tissue distribution studies in mice, this compound was present in a number of organs and tissues considered to be of importance in relation to the long-term beneficial effects of the drug .

Subcellular Localization

This compound is localized to the outer leaflet of the Golgi . This localization is important for its role in inhibiting the enzyme glucosylceramide synthase, which is located in the same region .

Métodos De Preparación

El miglustat se puede sintetizar mediante una serie de reacciones químicas. Un método común implica la doble aminación reductora de la 5-ceto-D-glucosa . El proceso incluye los siguientes pasos:

Síntesis de un compuesto de fórmula (V): Esto implica la preparación de un compuesto intermedio.

Aminación reductora: El compuesto intermedio se somete a aminación reductora para producir this compound

Los métodos de producción industrial se centran en lograr this compound de alta pureza sin el uso de cromatografía en columna o purificación por intercambio iónico . La forma cristalina del this compound tiene un punto de fusión de 125-126 °C .

Análisis De Reacciones Químicas

El miglustat experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes de aminación reductora y catalizadores específicos . Los productos principales formados a partir de estas reacciones son típicamente derivados del this compound con grupos funcionales modificados .

Comparación Con Compuestos Similares

El miglustat es único en su capacidad para inhibir la glucosilceramida sintasa y reducir la síntesis de glicoesfingolípidos . Los compuestos similares incluyen:

Imiglucerasa: Utilizado para la terapia de reemplazo enzimático en la enfermedad de Gaucher.

Eliglustat: Otro inhibidor de la glucosilceramida sintasa utilizado para el tratamiento de la enfermedad de Gaucher.

El this compound es distinto en su administración oral y su capacidad para tratar tanto la enfermedad de Gaucher tipo I como la enfermedad de Niemann-Pick tipo C .

Propiedades

IUPAC Name |

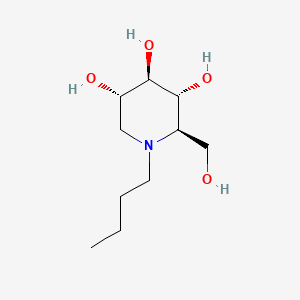

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRORFVVSGFNRO-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045618 | |

| Record name | Miglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C. | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72599-27-0 | |

| Record name | Miglustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72599-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miglustat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-172 °C, 169 - 172 °C | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.